An In-depth Technical Guide to 4-Acetamido-9-fluorenone
An In-depth Technical Guide to 4-Acetamido-9-fluorenone
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Acetamido-9-fluorenone, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core properties, a detailed synthesis protocol, potential applications, and essential safety information.
Compound Identification and Physicochemical Properties
4-Acetamido-9-fluorenone is a derivative of the polycyclic aromatic hydrocarbon 9-fluorenone. The introduction of an acetamido group at the 4-position modifies its chemical properties and opens avenues for further functionalization, making it a compound of interest in medicinal chemistry and materials science.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 42135-35-3 .[1]
Core Properties
A summary of the key physicochemical properties for 4-Acetamido-9-fluorenone is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| CAS Number | 42135-35-3 | PubChem[1] |
| Molecular Formula | C₁₅H₁₁NO₂ | PubChem[1] |
| IUPAC Name | N-(9-oxofluoren-4-yl)acetamide | PubChem[1] |
| Molecular Weight | 237.25 g/mol | PubChem[1] |
| Monoisotopic Mass | 237.078978594 Da | PubChem[1] |
| Synonyms | 4-Acetamido-9-fluorenone, N-(9-Oxo-9H-fluoren-4-yl)acetamide | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Table 1: Key Physicochemical Properties of 4-Acetamido-9-fluorenone.
Synthesis and Purification
While various methods exist for synthesizing the core fluorenone structure, a specific, multi-step protocol for 4-Acetamido-9-fluorenone is not extensively detailed in single publications.[2][3] Therefore, a robust and logical three-step synthesis pathway is proposed, starting from the commercially available 9-fluorenone. This pathway involves nitration, followed by reduction of the nitro group to an amine, and subsequent acetylation.
Proposed Synthesis Workflow
The diagram below outlines the sequential chemical transformations required to synthesize the target compound from 9-fluorenone.
Caption: Proposed three-step synthesis of 4-Acetamido-9-fluorenone.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitro-9-fluorenone (Nitration)
The nitration of fluorenone requires careful control of temperature to manage the exothermic reaction and prevent over-nitration.[4] While various isomers can form, the 2- and 4- positions are typically favored.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Reactant: Slowly add 20 g (0.11 mol) of 9-fluorenone to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding 8.5 mL of fuming nitric acid to 25 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the fluorenone solution over 1-2 hours, maintaining the reaction temperature below 10 °C.[5]
-
Reaction Monitoring & Work-up: After the addition is complete, stir the mixture for an additional 2 hours at 5-10 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried. The crude product will be a mixture of nitro-isomers.
-
Purification: Separation of the 4-nitro isomer from other isomers (primarily the 2-nitro isomer) is achieved via fractional crystallization or column chromatography using a silica gel stationary phase and a hexane/ethyl acetate solvent gradient.
Step 2: Synthesis of 4-Amino-9-fluorenone (Reduction)
The reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation or metal-acid reductions are common, effective methods.[6]
-
Reaction Setup: To a solution of 10 g (0.044 mol) of purified 4-Nitro-9-fluorenone in 200 mL of ethanol, add 25 g (0.11 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Reduction: Heat the mixture to reflux and slowly add 50 mL of concentrated hydrochloric acid dropwise. The reaction is typically complete within 2-4 hours, which can be confirmed by TLC analysis showing the disappearance of the starting material.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and pour it into a beaker containing ice. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin hydroxides.
-
Extraction and Isolation: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Amino-9-fluorenone.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography if necessary. The pure compound has the CAS number 4269-15-2.[7]
Step 3: Synthesis of 4-Acetamido-9-fluorenone (Acetylation)
The final step is the N-acetylation of the primary aromatic amine. This is a high-yielding and straightforward reaction.
-
Reaction Setup: Dissolve 5 g (0.026 mol) of 4-Amino-9-fluorenone in 50 mL of pyridine in a flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Acetylation: Slowly add 3.5 mL (0.037 mol) of acetic anhydride to the cooled solution. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Reaction Monitoring & Quenching: Monitor the reaction by TLC. Once the starting amine is consumed, quench the reaction by slowly pouring the mixture into 200 mL of ice-cold water.
-
Isolation and Purification: The precipitated product, 4-Acetamido-9-fluorenone, is collected by vacuum filtration. Wash the solid extensively with water, followed by a small amount of cold ethanol to remove residual pyridine. The product can be further purified by recrystallization from ethanol to yield a pure crystalline solid.
Applications in Research and Drug Development
The fluorenone scaffold is a "privileged structure" in medicinal chemistry and materials science due to its rigid, planar, and electron-deficient nature, which allows for diverse biological interactions and favorable photophysical properties.[3][8]
Established Roles of Fluorenone Derivatives
Derivatives of 9-fluorenone have been extensively investigated for a wide range of applications:
-
Drug Development: The core structure is found in molecules with anticancer, antiviral, antimicrobial, and antispasmodic activities.[3][9][10][11] For example, the well-known antiviral drug Tilorone features a fluorenone core.[12]
-
Materials Science: Their unique photoelectric properties make them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[9][13]
-
Biochemical Tools: Functionalized fluorenones serve as fluorescent markers for studying the structure and function of biomolecules like proteins and DNA.[9]
Potential of 4-Acetamido-9-fluorenone
The presence of the acetamido group at the 4-position provides a key site for hydrogen bonding and can modulate the compound's solubility and electronic properties. While specific research on 4-Acetamido-9-fluorenone is not as extensive as its parent compound, its structure suggests significant potential as:
-
An Intermediate for Drug Candidates: The acetamido group can be a precursor or a key pharmacophoric element. Research on related 9-fluorenon-4-carboxamides has shown potential anti-herpetic and immunomodulatory properties, suggesting that substitution at the 4-position is a viable strategy for developing bioactive compounds.[14]
-
A Candidate for Anticancer Screening: The National Cancer Institute (NCI) has included 4-Acetamido-9-fluorenone in its Developmental Therapeutics Program (DTP), indicating interest in its potential anticancer activity.[1]
The diagram below illustrates the central role of the fluorenone core and the diverse applications that arise from its functionalization.
Caption: Application landscape of the functionalized 9-fluorenone core.
Safety, Handling, and Storage
As a substituted aromatic ketone and amide, 4-Acetamido-9-fluorenone requires careful handling in a laboratory setting.
Hazard Identification
Based on aggregated GHS data, 4-Acetamido-9-fluorenone is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Exposure Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and sources of ignition.
References
-
PubChem. (n.d.). 4-Acetamido-9-fluorenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Acetamido-9-fluorenone. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of fluorenones 1, 2a, and 2b. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,7-trinitrofluorenone. Retrieved from [Link]
-
ResearchGate. (2025, October 30). Modification of Fluorene and Fluorenone Core via C-H Functionalization. Retrieved from [Link]
-
University of Groningen. (2022, January 1). Fluorene-Based Multicomponent Reactions. Retrieved from [Link]
-
ResearchGate. (2020, November 25). A Perspective on Synthesis and Applications of Fluorenones. Retrieved from [Link]
- Google Patents. (n.d.). CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound.
-
Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions?. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorenones with applications in material sciences and organic synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-acetamido-9-fluorenone (C15H11NO2). Retrieved from [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]
-
OpenBU. (2011, October 11). Borohydride Reduction of Fluorenone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). Fluorenone. National Center for Biotechnology Information. Retrieved from [Link]
-
JOCPR. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Retrieved from [Link]
-
ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. Retrieved from [Link]
-
ACS Publications. (n.d.). Fluorenone Synthesis by Palladacycle-Catalyzed Sequential Reactions of 2-Bromobenzaldehydes with Arylboronic Acids. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). 9-fluorenon-4-carboxamides. Retrieved from [Link]
-
PubMed. (n.d.). Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles. Retrieved from [Link]
-
PubMed Central. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]
-
OpenBU. (2011, October 11). Borohydride Reduction of Fluorenone. Retrieved from [Link]
-
LMU Munich. (2023, December 12). Total synthesis of fluorenones, 4-azafluorenones and related natural products. Retrieved from [Link]
-
YouTube. (2021, April 9). Reduction of 9-Fluorenone. Retrieved from [Link]
- Google Patents. (n.d.). WO2017177531A1 - Method for preparing 9-fluorenone from fluorene.
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
YouTube. (2021, April 30). Reduction of 9-Fluorenone Lab Experiment. Retrieved from [Link]
-
Chemsrc. (n.d.). 9-Fluorenone. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Retrieved from [Link]
-
Chemchart. (n.d.). 4-aza-9-fluorenone (3882-46-0). Retrieved from [Link]
-
Watson International. (n.d.). 9-Fluorenone CAS 486-25-9. Retrieved from [Link]
-
PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenone. Retrieved from [Link]
Sources
- 1. 4-Acetamido-9-fluorenone | C15H11NO2 | CID 235270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorenone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 10. jocpr.com [jocpr.com]
- 11. ujpronline.com [ujpronline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
